molecular formula C23H22N2O3S B2641468 2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-66-7

2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2641468
CAS No.: 941906-66-7
M. Wt: 406.5
InChI Key: VZPJSYFCQPKUEC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-thiadiazine 1,1-dioxide family, characterized by a bicyclic framework comprising a benzene ring fused to a thiadiazine ring. The structure features two sulfonyl groups (1,1-dioxide), a 2,6-dimethylphenyl substituent at position 2, and a 3-methylbenzyl group at position 2. Such substitutions are critical for modulating electronic, steric, and pharmacological properties.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-8-6-11-19(14-16)15-24-20-12-4-5-13-21(20)29(27,28)25(23(24)26)22-17(2)9-7-10-18(22)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJSYFCQPKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known as Benzothiadiazine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 941906-66-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the thiadiazine ring is significant for its pharmacological effects, which may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerExhibits cytotoxicity against MCF-7 cells
Enzyme InhibitionPotential AChE inhibitor
AntimicrobialBroad-spectrum activity against bacteria
AntioxidantReduces oxidative stress in vitro

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of various thiadiazine derivatives, including the compound . It was found to exhibit significant inhibitory effects on the proliferation of MCF-7 breast cancer cells with a GI50 value indicating strong potency compared to standard chemotherapeutics such as doxorubicin .
  • Enzyme Inhibition :
    Research into related compounds has shown that benzothiadiazine derivatives can effectively inhibit AChE, leading to increased acetylcholine levels in synapses. This mechanism could be beneficial for treating cognitive decline associated with Alzheimer's disease .
  • Antimicrobial Properties :
    The compound has shown promising results against various bacterial strains in preliminary screenings, suggesting potential applications in developing new antimicrobial agents .

Scientific Research Applications

The compound 2-(2,6-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, highlighting relevant studies and findings.

Antimicrobial Activity

Research has indicated that derivatives of benzo-thiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiadiazine core can enhance antibacterial activity against various strains of bacteria. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into its mechanism of action and structure-activity relationship (SAR) .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Thiadiazines have been linked to the inhibition of inflammatory mediators, suggesting that the compound may serve as a lead for developing new anti-inflammatory agents. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .

Anticancer Activity

There is growing evidence supporting the anticancer activity of thiadiazine derivatives. The compound has been tested in various cancer cell lines, including breast and prostate cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer therapeutic .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be utilized in polymer synthesis. Its ability to act as a monomer or crosslinker can enhance the mechanical properties of polymers. Research has explored its incorporation into polymer matrices to improve thermal stability and mechanical strength .

Photophysical Properties

The photophysical properties of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for use in optoelectronic devices. Studies have focused on optimizing its luminescent properties through structural modifications .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains; SAR identified.
Anti-inflammatory Inhibits cytokine production; potential lead for new therapies.
Anticancer Activity Induces apoptosis in cancer cells; inhibits proliferation.
Polymer Chemistry Enhances mechanical properties in polymer blends.
Photophysical Properties Suitable for OLED applications; optimized luminescence achieved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related thiadiazine derivatives:

Compound Name Core Structure Substituents Key Properties/Applications Synthesis Yield (if reported) Reference
2-(2,6-Dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e]-1,2,4-thiadiazine 2-(2,6-dimethylphenyl), 4-(3-methylbenzyl) Unknown (structural analog studies suggest potential bioactivity) N/A N/A
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (Compound 19) 1,2,5-Thiadiazole Benzoyl (position 2), phenyl (position 4) Reactivity in ring-contraction reactions; model for sulfur-nitrogen heterocycle chemistry Not specified
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (8-11,14,17-20) Benzo[f]-1,5,2-dithiazepine Variable aryl/alkyl groups at positions 2 and 5 Anticancer activity (in vitro screening) 45–80%
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) 1,2-Thiazinane Aryl groups at position 5 Synthetic intermediate for functionalized sulfonamides 74% (final step)
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[2,3-e]-1,2,4-thiadiazine 4-Fluorobenzyl (position 2), 4-(methylsulfanyl)phenyl (position 4) Not specified (structural analysis via mass spectrometry) Not specified

Key Observations

Core Structure Influence: The benzo[e]-fused thiadiazine in the target compound contrasts with pyrido-fused (e.g., ) or dithiazepine (e.g., ) cores in analogs. Pyrido-fused derivatives () introduce nitrogen heteroatoms, altering electronic properties and solubility.

Substituent Effects :

  • The 2,6-dimethylphenyl group in the target compound provides steric hindrance, which may reduce metabolic degradation compared to smaller substituents (e.g., benzoyl in ).
  • The 3-methylbenzyl group at position 4 is structurally distinct from the 4-(methylsulfanyl)phenyl group in , which could modulate electron-withdrawing/donating effects and redox stability.

Synthetic Complexity: Thiadiazines with fused aromatic systems (e.g., benzo[e] or pyrido) typically require multi-step syntheses involving cyclization (e.g., NaOMe-mediated cyclization in ). In contrast, non-fused thiazinanes (e.g., ) are synthesized via ring-opening/closure reactions with moderate yields (32–74%).

Research Findings and Data Gaps

  • Synthetic Routes: No direct synthesis data exist for the target compound. However, analogous benzo-fused thiadiazines (e.g., ) are synthesized via cyclization of sulfonamide precursors.
  • Pharmacological Data : Absent in provided evidence. Structural parallels to and imply possible anticancer or antimicrobial utility, but experimental validation is needed.
  • Stability and Reactivity: The 1,1-dioxide moiety (common across all compounds) enhances stability against hydrolysis compared to mono-sulfonyl analogs.

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